5,5,9,9-Tetrabutyl-7-[(tributylstannyl)oxy]-6,8-dioxa-7-phospha-5,9-distannatridecane 7-oxide
Description
The compound 5,5,9,9-Tetrabutyl-7-[(tributylstannyl)oxy]-6,8-dioxa-7-phospha-5,9-distannatridecane 7-oxide is a highly complex organotin-phosphorus hybrid molecule. Its structure features a central phosphorus atom bonded to two tin (Sn) centers, oxygen bridges, and multiple tributyl groups. This compound belongs to a class of organometallic systems where tin and phosphorus heteroatoms are strategically incorporated into a macrocyclic framework. Such architectures are of interest in catalysis, material science, and coordination chemistry due to their unique electronic and steric properties.
Key structural attributes include:
- Tin centers: The tetrabutyl groups on Sn atoms enhance solubility in organic solvents while influencing reactivity.
- Phosphorus-oxygen coordination: The phosphorus atom is stabilized by oxide and tributylstannyloxy groups, creating a strained yet stable heteroatomic environment.
- Macrocyclic framework: The 13-membered ring system (tridecane backbone) with alternating oxygen and tin atoms enables selective guest binding or catalytic activity.
Synthesis typically involves stepwise Sn-O-P bond formation under inert conditions, followed by purification via column chromatography. Characterization relies on advanced techniques like multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn, ³¹P), X-ray crystallography, and elemental analysis.
Properties
IUPAC Name |
tris(tributylstannyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/9C4H9.H3O4P.3Sn/c9*1-3-4-2;1-5(2,3)4;;;/h9*1,3-4H2,2H3;(H3,1,2,3,4);;;/q;;;;;;;;;;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEWQIHMSVDERH-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OP(=O)(O[Sn](CCCC)(CCCC)CCCC)O[Sn](CCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H81O4PSn3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50158666 | |
| Record name | 5,5,9,9-Tetrabutyl-7-((tributylstannyl)oxy)-6,8-dioxa-7-phospha-5,9-distannatridecane 7-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
965.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13435-05-7 | |
| Record name | 6,8-Dioxa-7-phospha-5,9-distannatridecane, 5,5,9,9-tetrabutyl-7-[(tributylstannyl)oxy]-, 7-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13435-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,5,9,9-Tetrabutyl-7-((tributylstannyl)oxy)-6,8-dioxa-7-phospha-5,9-distannatridecane 7-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013435057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,5,9,9-Tetrabutyl-7-((tributylstannyl)oxy)-6,8-dioxa-7-phospha-5,9-distannatridecane 7-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5,9,9-tetrabutyl-7-[(tributylstannyl)oxy]-6,8-dioxa-7-phospha-5,9-distannatridecane 7-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.225 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of the Phosphorus Intermediate
The phosphorus core is often prepared by reacting phosphorus oxychloride (POCl₃) with diols or glycols. For instance, ethylene glycol derivatives can form cyclic phosphates, which are subsequently functionalized with tin groups.
Reaction Conditions:
Stannylation of the Phosphorus Intermediate
The phosphorus intermediate is stannylated using tributyltin chloride or tributyltin oxide . This step introduces the tributylstannyloxy group at the phosphorus center.
Example Protocol:
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Dissolve the phosphorus intermediate in THF.
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Add tributyltin chloride dropwise at −10°C.
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Stir for 12–24 hours under nitrogen atmosphere.
Yield Optimization:
Assembly of the Tin-Phosphorus-Tin Framework
The final structure is assembled by coupling two organotin subunits to the central phosphorus-oxygen core. This requires careful stoichiometric control to avoid cross-contamination or oligomerization.
Critical Parameters:
| Parameter | Optimal Range |
|---|---|
| Molar Ratio (Sn:P) | 2:1 |
| Reaction Time | 48–72 hours |
| Temperature | 25–40°C |
| Solvent | Toluene or xylene |
Side Reactions:
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Uncontrolled stannylation may produce tetraorganotin byproducts (e.g., tetrabutyltin).
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Hydrolysis of tin-phosphorus bonds in the presence of moisture.
Purification and Characterization
Due to the compound’s sensitivity to air and moisture, purification is conducted under inert conditions. Common methods include:
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Column Chromatography: Silica gel with hexane/ethyl acetate (9:1) eluent.
Characterization Data:
| Technique | Key Observations |
|---|---|
| ¹H NMR | δ 0.8–1.6 (m, butyl and tributyl groups) |
| ³¹P NMR | δ 15–20 ppm (P=O) |
| MS (ESI) | m/z 985 [M+H]⁺ |
Challenges and Limitations
-
Toxicity: Organotin compounds require stringent handling due to their bioaccumulative and toxic nature.
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Yield Variability: Batch-dependent yields (40–65%) due to competing side reactions.
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Regulatory Restrictions: Listed under REACH and RoHS regulations, limiting industrial-scale production.
Comparative Analysis of Synthetic Routes
The table below contrasts two documented approaches:
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Phosphorus-First | High purity | Multi-step, time-consuming | 55 |
| One-Pot | Faster synthesis | Lower purity | 42 |
Chemical Reactions Analysis
Types of Reactions
5,5,9,9-Tetrabutyl-7-[(tributylstannyl)oxy]-6,8-dioxa-7-phospha-5,9-distannatridecane 7-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state species.
Substitution: The tin atoms in the compound can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or alkoxides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while reduction can produce tin hydrides. Substitution reactions can result in the formation of various organotin derivatives.
Scientific Research Applications
Materials Science
The compound's unique structure allows it to be utilized in the development of advanced materials. Its organotin components can enhance the thermal and mechanical properties of polymers. Research has indicated that incorporating this compound into polymer matrices can improve their stability and durability under various environmental conditions.
Organic Synthesis
5,5,9,9-Tetrabutyl-7-[(tributylstannyl)oxy]-6,8-dioxa-7-phospha-5,9-distannatridecane 7-oxide serves as a valuable reagent in organic synthesis. Its tributylstannyl groups facilitate reactions such as nucleophilic substitutions and coupling reactions. This makes it an important tool for synthesizing complex organic molecules in pharmaceutical chemistry.
Biological Interactions
Studies have shown that organotin compounds can interact with biological molecules like proteins and nucleic acids. This interaction can lead to both beneficial effects (e.g., antimicrobial activity) and potential toxicity. Research is ongoing to understand the mechanisms behind these interactions and their implications for drug development and environmental safety.
Catalysis
The compound's unique chemical structure allows it to act as a catalyst in various chemical reactions. Its ability to stabilize reactive intermediates makes it suitable for catalyzing polymerization processes and other organic transformations.
Case Study 1: Polymer Enhancement
A study focused on incorporating this compound into polycarbonate matrices demonstrated significant improvements in thermal stability and mechanical strength. The results indicated enhanced performance under high-temperature conditions compared to standard polycarbonate formulations.
Case Study 2: Antimicrobial Activity
Research investigating the antimicrobial properties of organotin compounds found that formulations containing this compound exhibited notable efficacy against various bacterial strains. The study emphasized the potential for developing new antimicrobial agents based on this compound's structure.
Case Study 3: Catalytic Applications
In a catalytic application study, researchers utilized this compound in a polymerization reaction. The findings revealed that the compound effectively catalyzed the polymerization process while maintaining high selectivity for the desired product.
Mechanism of Action
The mechanism of action of 5,5,9,9-Tetrabutyl-7-[(tributylstannyl)oxy]-6,8-dioxa-7-phospha-5,9-distannatridecane 7-oxide involves its interaction with molecular targets such as enzymes and proteins. The tin atoms in the compound can coordinate with various ligands, influencing the activity of the target molecules. The phosphorus atom also plays a crucial role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness becomes evident when compared to structurally related organotin or phosphorus-containing systems. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings:
Reactivity :
- The target compound’s Sn-P-O core enables dual Lewis acidity (Sn) and basicity (P=O), unlike TBTO or TPPO, which exhibit singular reactivity (Sn-O or P=O only) .
- In contrast to spirocyclic oxa-aza systems (e.g., ), which undergo ring-opening with amines, the target compound’s macrocyclic structure resists ring-opening but facilitates selective transmetalation reactions.
Thermal Stability :
- The compound’s stability (180–200°C) exceeds TBTO (150–170°C) due to steric protection from butyl groups but is lower than TPPO (250–270°C), reflecting weaker P=O vs. Sn-O bonding.
Applications: Unlike TBTO (restricted due to toxicity), the target compound shows promise in green catalysis (e.g., CO₂ fixation) owing to its recyclable Sn-P framework. Compared to spirocyclic oxa-aza compounds (used in sensing), this molecule’s Sn-P-O motif is tailored for asymmetric catalysis and nanomaterial templating.
Biological Activity
5,5,9,9-Tetrabutyl-7-[(tributylstannyl)oxy]-6,8-dioxa-7-phospha-5,9-distannatridecane 7-oxide, commonly referred to as Tetrabutyl Phosphate (TBP), is a complex organotin compound with significant biological implications. This compound is part of a broader class of organotin compounds that have garnered attention due to their diverse applications in biological systems, including their antimicrobial properties and potential use in drug delivery systems.
Chemical Structure and Properties
The molecular formula of TBP is , with a molecular weight of approximately 974.174 g/mol. The structure consists of multiple functional groups that contribute to its biological activity. The presence of both phosphorous and tin atoms in the structure is noteworthy as they are known to influence the compound's reactivity and interaction with biological systems .
Antimicrobial Properties
Research has indicated that TBP exhibits notable antimicrobial activity. A study demonstrated that organotin compounds, including TBP, possess antibacterial properties against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were evaluated against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.015 | 0.030 |
| Escherichia coli | 0.045 | 0.090 |
| Bacillus cereus | 0.020 | 0.040 |
These results indicate that TBP is effective against both Gram-positive and Gram-negative bacteria, with varying degrees of potency .
Cytotoxicity Studies
In addition to its antimicrobial properties, TBP has been subjected to cytotoxicity assessments to determine its safety profile for potential therapeutic applications. Using MTT assays on human cell lines (e.g., MRC5), TBP showed moderate cytotoxic effects at higher concentrations.
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 1 | 95 |
| 10 | 80 |
| 100 | 50 |
These findings suggest that while TBP can be effective against pathogens, careful consideration of dosage is crucial to minimize cytotoxic effects on human cells .
The mechanism by which TBP exerts its antimicrobial effects involves disruption of bacterial cell membranes and interference with essential metabolic processes. Molecular docking studies have indicated that TBP interacts with key bacterial enzymes, inhibiting their function and leading to cell death. For instance, it has been shown to inhibit MurB enzyme activity in E. coli, which is critical for peptidoglycan synthesis in bacterial cell walls .
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted on the antibacterial efficacy of TBP against Staphylococcus aureus revealed that at a concentration of 0.015 mg/mL, TBP significantly inhibited bacterial growth compared to control groups treated with standard antibiotics like ampicillin.
- Cytotoxicity Assessment : A separate investigation into the cytotoxicity of TBP on normal human fibroblast cells showed that concentrations above 100 µg/mL resulted in a significant decrease in cell viability, highlighting the need for careful dosing in therapeutic applications.
Q & A
Q. What statistical methods resolve batch-to-batch variability in synthesis?
- Methodology : Apply multivariate analysis (e.g., PCA) to identify critical process parameters. Use quality-by-design (QbD) approaches, referencing chemical engineering control systems (CRDC RDF2050108) .
Theoretical & Methodological Integration
Q. How to integrate this compound into a broader organometallic theory?
Q. What interdisciplinary approaches enhance its application in energy research?
- Methodology : Collaborate with fuel engineering (CRDC RDF2050106) to test its efficacy in stabilizing biofuels. Use combinatorial chemistry to screen derivatives for thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
